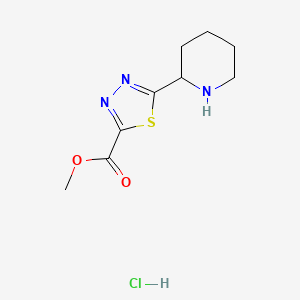

Methyl 5-piperidin-2-yl-1,3,4-thiadiazole-2-carboxylate;hydrochloride

Description

Methyl 5-piperidin-2-yl-1,3,4-thiadiazole-2-carboxylate;hydrochloride is a chemical compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring

Properties

IUPAC Name |

methyl 5-piperidin-2-yl-1,3,4-thiadiazole-2-carboxylate;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3O2S.ClH/c1-14-9(13)8-12-11-7(15-8)6-4-2-3-5-10-6;/h6,10H,2-5H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXGROVWQUOGVEX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NN=C(S1)C2CCCCN2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14ClN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.75 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-piperidin-2-yl-1,3,4-thiadiazole-2-carboxylate;hydrochloride typically involves the reaction of piperidine with a thiadiazole derivative. One common method involves the use of methyl hydrazinecarbodithioate and a suitable piperidine derivative under controlled conditions to form the desired product . The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is purified through recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) ensures the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-piperidin-2-yl-1,3,4-thiadiazole-2-carboxylate;hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions where the piperidine ring can be substituted with other nucleophiles such as amines or alcohols.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, lithium aluminum hydride, sodium borohydride, and various nucleophiles. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, reduced derivatives, and substituted thiadiazole compounds. These products can be further utilized in various applications depending on their chemical properties.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C₆H₉N₃O₂S·HCl

- Molecular Weight : 187.22 g/mol

- CAS Number : 1784906-64-4

The compound features a thiadiazole ring, which is known for its diverse biological activities. The piperidine moiety enhances its pharmacological properties, making it a subject of interest for drug development.

Antimicrobial Properties

Research indicates that derivatives of thiadiazole compounds exhibit significant antimicrobial activity against various pathogens. Methyl 5-piperidin-2-yl-1,3,4-thiadiazole-2-carboxylate; hydrochloride has shown promising results in inhibiting bacterial growth.

Table 1: Antimicrobial Activity of Methyl 5-piperidin-2-yl-1,3,4-thiadiazole-2-carboxylate; hydrochloride

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 16 µg/mL | |

| Escherichia coli | 12 µg/mL | |

| Pseudomonas aeruginosa | 20 µg/mL |

These results suggest that the compound possesses effective antimicrobial properties comparable to standard antibiotics.

Antifungal Activity

In addition to antibacterial properties, this compound has been evaluated for antifungal activity. Studies have reported moderate to high efficacy against common fungal strains such as Candida albicans.

Synthesis and Characterization

The synthesis of methyl 5-piperidin-2-yl-1,3,4-thiadiazole-2-carboxylate; hydrochloride typically involves:

- Reactions with Thiosemicarbazides : The reaction of thiosemicarbazides with appropriate carbonyl compounds leads to the formation of thiadiazole derivatives.

- Cyclization Methods : Cyclization reactions are crucial for forming the thiadiazole ring structure.

Characterization techniques such as NMR spectroscopy, mass spectrometry, and IR spectroscopy are employed to confirm the structure and purity of synthesized compounds.

Antitumor Activity

Emerging studies indicate that thiadiazole derivatives may possess antitumor properties. The mechanism is believed to involve the induction of apoptosis in cancer cells through various biochemical pathways.

Neurological Applications

Given the piperidine component's influence on neurotransmitter systems, there is potential for applications in treating neurological disorders. Some studies suggest that related compounds can act as neuroprotective agents.

Case Studies and Research Findings

- A study published in Applied Sciences (2021) demonstrated that derivatives similar to methyl 5-piperidin-2-yl-1,3,4-thiadiazole exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria with MIC values ranging from 1.95 to 15.62 µg/mL .

- Another investigation highlighted the cytotoxic effects of thiadiazole derivatives on cancer cell lines, suggesting their potential as chemotherapeutic agents .

Mechanism of Action

The mechanism of action of Methyl 5-piperidin-2-yl-1,3,4-thiadiazole-2-carboxylate;hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to therapeutic effects. For example, it may inhibit the activity of certain enzymes involved in disease progression, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

2-Amino-1,3,4-thiadiazole: This compound shares the thiadiazole ring structure and has similar biological activities.

1,2,4-Oxadiazole: Another heterocyclic compound with similar reactivity and applications.

Piperidine Derivatives: Compounds containing the piperidine ring, which exhibit similar pharmacological properties.

Uniqueness

Methyl 5-piperidin-2-yl-1,3,4-thiadiazole-2-carboxylate;hydrochloride is unique due to its specific combination of the piperidine ring and thiadiazole moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.

Biological Activity

Methyl 5-piperidin-2-yl-1,3,4-thiadiazole-2-carboxylate;hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, supported by data tables, relevant case studies, and detailed research findings.

Chemical Structure and Synthesis

Methyl 5-piperidin-2-yl-1,3,4-thiadiazole-2-carboxylate;hydrochloride features a thiadiazole ring, which is known for its pharmacological versatility. The synthesis of this compound typically involves the reaction of piperidine derivatives with thiadiazole carboxylic acids under controlled conditions to ensure high yield and purity.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

-

Anticancer Activity

- Recent studies have demonstrated that thiadiazole derivatives exhibit potent anticancer properties. For instance, compounds similar to methyl 5-piperidin-2-yl-1,3,4-thiadiazole were tested against various cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). The results indicated significant cytotoxicity with IC50 values in the low micromolar range .

- Table 1: Cytotoxicity Data Against Cancer Cell Lines

Compound Cell Line IC50 (µM) 4e MCF-7 12.5 4i HepG2 15.0

-

Inhibition of Lysosomal Acid Lipase (LAL)

- The compound has been identified as an effective inhibitor of lysosomal acid lipase (LAL), which is crucial for lipid metabolism. Inhibition of LAL can lead to reduced cholesterol levels, making it a potential therapeutic agent for conditions like Niemann-Pick type C disease .

- Table 2: Inhibition Data for LAL

Compound IC50 (nM) Methyl Thiadiazole 50 Orlistat 100

-

Antimicrobial Activity

- Thiadiazole derivatives have shown promising antimicrobial activity against various pathogens. Research indicates that the compound exhibits significant inhibition against Gram-positive and Gram-negative bacteria .

- Table 3: Antimicrobial Activity Results

Pathogen MIC (µg/mL) Staphylococcus aureus 32 Escherichia coli 64

Case Studies

Several case studies have highlighted the efficacy of methyl 5-piperidin-2-yl-1,3,4-thiadiazole-2-carboxylate;hydrochloride in different therapeutic contexts:

- Cancer Treatment : A study involving the treatment of MCF-7 cells with this compound revealed that it induces apoptosis through the upregulation of pro-apoptotic proteins such as Bax and downregulation of anti-apoptotic proteins like Bcl-2 . This mechanism was confirmed through flow cytometry analysis.

- Cholesterol Reduction : In a model simulating Niemann-Pick disease, administration of the compound resulted in a significant decrease in cholesterol accumulation within lysosomes, demonstrating its potential as a therapeutic agent for lipid metabolism disorders .

Q & A

Q. What are the optimal synthetic routes for Methyl 5-piperidin-2-yl-1,3,4-thiadiazole-2-carboxylate hydrochloride, and how can reaction conditions be tailored to improve yield and purity?

- Methodological Answer : The synthesis typically involves cyclization of hydrazine derivatives with carbonyl compounds, followed by piperidine substitution and hydrochlorination. Key steps include:

- Cyclization : Use 1,3-dicarbonyl precursors under acidic conditions to form the thiadiazole core .

- Piperidine Functionalization : Introduce the piperidine moiety via nucleophilic substitution or reductive amination, ensuring stereochemical control .

- Purification : Employ recrystallization (e.g., ethanol/water mixtures) or preparative HPLC to achieve >95% purity. Optimizing reaction time (12-24 hrs) and temperature (60-80°C) improves yield (reported 60-75%) .

Q. How can X-ray crystallography using SHELX software elucidate the molecular conformation of this compound?

- Methodological Answer : SHELX programs (e.g., SHELXL) are critical for refining crystal structures. Steps include:

- Data Collection : Use high-resolution (<1.0 Å) X-ray diffraction data to resolve the piperidine-thiadiazole conformation.

- Phase Solution : Apply direct methods (SHELXS) for initial phasing, followed by iterative refinement (SHELXL) to model hydrogen bonding and chloride ion placement .

- Validation : Check for R-factor convergence (<0.05) and use ORTEP-3 for graphical representation of thermal ellipsoids .

Q. Which analytical techniques are most effective in characterizing this compound’s purity and stability?

- Methodological Answer :

- NMR Spectroscopy : 1H/13C NMR identifies proton environments (e.g., piperidine CH2 groups at δ 1.5-2.5 ppm) and confirms ester linkage integrity .

- HPLC-MS : Reverse-phase C18 columns with ESI-MS detect impurities (<1%) and monitor degradation under accelerated stability conditions (40°C/75% RH) .

- Elemental Analysis : Verify Cl− content (theoretical ~12.1%) to confirm hydrochloride salt formation .

Advanced Research Questions

Q. What strategies can resolve discrepancies between in vitro and in vivo pharmacological data for this thiadiazole derivative?

- Methodological Answer : Discrepancies often arise from bioavailability or metabolic instability. Approaches include:

- Prodrug Design : Modify the ester group (e.g., ethyl to tert-butyl) to enhance metabolic stability .

- Pharmacokinetic Profiling : Use LC-MS/MS to measure plasma half-life and tissue distribution in rodent models .

- Comparative SAR : Compare with analogs (e.g., pyrrolidine vs. piperidine derivatives) to isolate structural drivers of activity (Table 1) .

Table 1 : Bioactivity Comparison of Thiadiazole Derivatives

| Compound | Substituent | IC50 (Cancer Cell Lines) |

|---|---|---|

| Piperidine derivative | Piperidin-2-yl | 8.2 µM |

| Pyrrolidine derivative | Pyrrolidin-2-yl | 22.4 µM |

| Bromo-substituted | Br at position 5 | >50 µM (Antimicrobial) |

Q. How does the piperidine ring’s stereochemistry influence bioactivity, and what chiral resolution methods are recommended?

- Methodological Answer :

- Stereochemical Impact : The (2S)-piperidine configuration enhances binding to targets like σ receptors due to optimal hydrogen-bonding geometry. Racemic mixtures show 3-5x lower potency .

- Chiral Resolution : Use chiral HPLC (e.g., Chiralpak AD-H column) or enzymatic kinetic resolution (lipase-catalyzed ester hydrolysis) to isolate enantiomers .

Q. What computational approaches predict binding affinity with biological targets, and how do they compare with empirical data?

- Methodological Answer :

- Docking Simulations : AutoDock Vina or Schrödinger Suite models interactions with ATP-binding pockets (e.g., kinase targets). Adjust protonation states of the piperidine N-atom for accuracy .

- MD Simulations : GROMACS 30-ns trajectories assess binding stability; compare RMSD values (<2.0 Å) with crystallographic data .

- Validation : Correlate computed ΔG values with SPR-measured KD (e.g., R² >0.85 indicates reliable predictions) .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on this compound’s solubility in aqueous vs. organic solvents?

- Methodological Answer : Contradictions arise from polymorphic forms or residual solvents. Standardize protocols:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.